N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is an acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the nitrogen atom and a sulfanyl-linked 6-phenylpyrimidin-4-yl moiety. This structure combines aromatic and heterocyclic components, which are critical for modulating biological activity and physicochemical properties. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and electronic effects, while the pyrimidine ring with a phenyl group may facilitate π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-8-7-14(20)9-16(17)23-18(24)11-26-19-10-15(21-12-22-19)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKRMNHLVOCKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenylpyrimidinyl intermediate: This can be achieved through the reaction of appropriate pyrimidine derivatives with phenyl-containing reagents under controlled conditions.
Introduction of the sulfanyl group: The phenylpyrimidinyl intermediate can be reacted with a thiol reagent to introduce the sulfanyl group.
Coupling with the chloro-methoxyphenyl acetamide: The final step involves coupling the sulfanyl intermediate with a chloro-methoxyphenyl acetamide derivative under suitable conditions, such as the presence of a base or a coupling agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as:
| Reaction Type | Potential Products |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | Alcohols, amines |
| Substitution | Diverse derivatives |
This versatility makes it an essential compound for researchers developing new synthetic pathways.
Medicine
Due to its unique chemical structure, this compound is being explored as a potential pharmaceutical agent. Its mechanism of action is hypothesized to involve inhibition of specific pathways relevant to disease processes.
Pharmacological Insights:
Research indicates that compounds with similar structures can act as dual inhibitors of critical biological pathways involved in inflammation and cancer progression . This suggests that further investigation into this compound could yield significant medicinal applications.
Industry
In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions. Its ability to facilitate various chemical transformations can be advantageous in manufacturing processes requiring specific catalytic properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can play a crucial role in binding to the target site, while the phenylpyrimidinyl and chloro-methoxyphenyl groups may enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The target compound’s key structural elements include:
- Arylacetamide backbone : The 5-chloro-2-methoxyphenyl group distinguishes it from other acetamides with simpler or differently substituted aryl groups.
- Pyrimidine-sulfanyl linkage: The 6-phenylpyrimidin-4-yl group contrasts with other heterocycles like oxadiazole or thiazolidinone in similar compounds.
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Calculated based on molecular formulas.
Key Takeaways
- Structural Uniqueness: The target compound’s 6-phenylpyrimidine and 5-chloro-2-methoxyphenyl groups differentiate it from oxadiazole or aminopyrimidine-based analogues.
- Activity Potential: Based on analogues, the compound may exhibit LOX or enzyme inhibitory activity, but empirical validation is needed.
- Synthetic Feasibility : Established S-alkylation methods are applicable, but optimization may be required for bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
